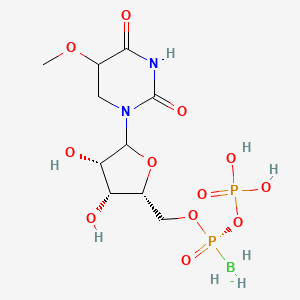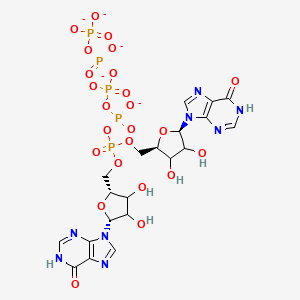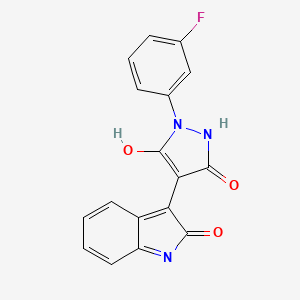![molecular formula C15H23NO4 B10773104 Ethyl 4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}benzoate](/img/structure/B10773104.png)
Ethyl 4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
该化合物被鉴定为“PMID7473541C11”,是一种具有潜在治疗应用的小分子药物。 它也被称为其同义词 GTPL3096 和 BDBM50029182 。该化合物已被研究用于其在各种科学和医学领域的潜在用途。
准备方法
合成路线和反应条件
PMID7473541C11 的合成涉及多个步骤,包括使用特定试剂和条件来实现所需的化学结构。确切的合成路线和反应条件是专有的,尚未公开披露。 类似化合物的通用合成方法通常涉及:
试剂逐步添加: 这确保了反应受控,并最大程度地减少了副产物。
温度控制: 反应通常在特定温度下进行,以优化产率和纯度。
纯化技术: 色谱法和重结晶等方法用于纯化最终产物。
工业生产方法
PMID7473541C11 的工业生产可能涉及扩大实验室合成过程。这包括:
间歇式加工: 大量的试剂以批次反应以生产化合物。
连续流动反应器: 这些反应器允许连续生产,提高效率和一致性。
质量控制: 进行严格的测试以确保化合物的纯度和效力。
化学反应分析
反应类型
PMID7473541C11 经历各种化学反应,包括:
氧化: 该化合物可以使用氧化剂氧化以形成不同的氧化态。
还原: 还原反应可以将化合物转化为较低的氧化态。
取代: 该化合物可以进行取代反应,其中一个官能团被另一个官能团取代。
常用试剂和条件
氧化剂: 例如高锰酸钾或过氧化氢。
还原剂: 例如硼氢化钠或氢化铝锂。
催化剂: 过渡金属催化剂,如钯或铂,通常用于取代反应。
主要产物
这些反应形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能会产生较高的氧化态衍生物,而还原可能会产生较低的氧化态化合物。
科学研究应用
PMID7473541C11 具有广泛的科学研究应用,包括:
化学: 用作有机合成的试剂或中间体。
生物学: 研究其对生物途径和过程的潜在影响。
医学: 探索其在治疗各种疾病中的治疗潜力。
工业: 用于开发新材料和化学工艺。
作用机制
PMID7473541C11 的作用机制涉及其与特定分子靶标和途径的相互作用。据信它是通过以下方式发挥作用的:
与受体结合: 该化合物可能与细胞表面上的特定受体结合,触发一系列细胞内事件。
抑制酶: 它可能抑制某些酶,从而改变代谢途径和细胞功能。
调节信号通路: 该化合物可以影响信号通路,影响基因表达和蛋白质合成。
相似化合物的比较
PMID7473541C11 可以与其他类似化合物进行比较,以突出其独特性。一些类似化合物包括:
GTPL3096: 共享结构相似性,但可能具有不同的官能团。
BDBM50029182: 该化合物的另一个同义词,表明其化学同一性。
PMID7473541C11 的独特性在于其特定的化学结构和由此产生的生物活性,这可能在效力、选择性和治疗潜力方面与其他类似化合物有所不同。
属性
分子式 |
C15H23NO4 |
|---|---|
分子量 |
281.35 g/mol |
IUPAC 名称 |
ethyl 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoate |
InChI |
InChI=1S/C15H23NO4/c1-4-19-15(18)12-5-7-14(8-6-12)20-10-13(17)9-16-11(2)3/h5-8,11,13,16-17H,4,9-10H2,1-3H3 |
InChI 键 |
SLTRHTRCERUIHA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC(CNC(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![14-(4-Chlorophenyl)-5-methyl-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one](/img/structure/B10773021.png)
![4-(cyclopentyloxymethyl)-N-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine](/img/structure/B10773025.png)


![7-Amino-1-bromo-4-phenyl-5,7,8,9-tetrahydrobenzo[7]annulen-6-one](/img/structure/B10773053.png)
![N-hydroxy-4-[[3-oxo-2-(thiophen-2-ylmethyl)-2,4-dihydroquinoxalin-1-yl]methyl]benzamide](/img/structure/B10773061.png)
![(2S,8S)-2-(5-chloro-1H-indol-3-yl)-6-methyl-13,15-dioxa-3,6-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),10,12(16)-triene-4,7-dione](/img/structure/B10773072.png)
![2-(2-Chloro-6-fluorophenyl)-7-phenyl-3,5-dihydroimidazo[4,5-c]quinolin-4-one](/img/structure/B10773078.png)
![[(1R,2S,5Z,9Z,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate](/img/structure/B10773079.png)
![1-[[5-chloro-2-(trifluoromethyl)phenyl]methyl]-7-(2-piperazin-1-ylpyridin-4-yl)-3,4-dihydro-2H-pyrido[2,3-b]pyrazine](/img/structure/B10773084.png)
![(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B10773097.png)

![6-[(2r)-4-(4-Benzyl-7-Chlorophthalazin-1-Yl)-2-Methylpiperazin-1-Yl]pyridine-3-Carbonitrile](/img/structure/B10773117.png)

